1-((3-Chloropyrazin-2-yl)amino)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10ClN3O |
|---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
1-[(3-chloropyrazin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C7H10ClN3O/c1-5(12)4-11-7-6(8)9-2-3-10-7/h2-3,5,12H,4H2,1H3,(H,10,11) |
InChI Key |
KYWKDSCKDVEWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=NC=CN=C1Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Chloropyrazin 2 Yl Amino Propan 2 Ol
Established Synthetic Routes to the Compound
The primary and most direct method for the synthesis of 1-((3-chloropyrazin-2-yl)amino)propan-2-ol is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a di-substituted pyrazine (B50134) ring with an appropriate amino alcohol.
Reaction of 2,3-Dichloropyrazine (B116531) with 2-Hydroxy-1-propanamine
The synthesis of this compound is achieved by the reaction of 2,3-dichloropyrazine with 2-hydroxy-1-propanamine, also known as 1-amino-2-propanol. In this reaction, the amino group of 2-hydroxy-1-propanamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the pyrazine ring that is bonded to a chlorine atom. The chlorine atom is subsequently displaced as a chloride ion, resulting in the formation of the desired N-substituted pyrazine. The pyrazine ring is rendered susceptible to nucleophilic attack by the electron-withdrawing nature of the two nitrogen atoms within the aromatic ring. wikipedia.orgmasterorganicchemistry.com
The regioselectivity of this reaction is a critical aspect. The two chlorine atoms on the 2,3-dichloropyrazine are not equivalent. The substitution typically occurs preferentially at one of the positions based on the electronic environment of the pyrazine ring. The presence of the nitrogen atoms influences the electron density at the adjacent carbon atoms, making them susceptible to nucleophilic attack. mdpi.com
Optimization of Reaction Parameters: Temperature, Solvent, and Catalysis
The efficiency and yield of the reaction between 2,3-dichloropyrazine and 2-hydroxy-1-propanamine are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the choice of solvent, and the use of a base or catalyst.
Table 1: Optimization of Reaction Parameters for the Synthesis of this compound
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Triethylamine (B128534) | 80 | 12 | Moderate |
| 2 | Dioxane | K₂CO₃ | 100 | 8 | Good |
| 3 | DMF | DIPEA | 120 | 6 | High |
| 4 | THF | NaH | 65 | 10 | Good |
| 5 | Acetonitrile | Cs₂CO₃ | 80 | 8 | High |
Note: This table is a representative example based on general principles of similar nucleophilic aromatic substitution reactions and does not represent experimentally verified data for this specific reaction.
Higher temperatures generally accelerate the reaction rate, but can also lead to the formation of undesired byproducts. The choice of solvent is crucial for dissolving the reactants and facilitating the reaction; polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions. A base is typically required to neutralize the hydrogen chloride that is formed as a byproduct of the reaction, thereby driving the equilibrium towards the product. Common bases include organic amines like triethylamine or inorganic bases such as potassium carbonate. In some cases, a catalyst, such as a palladium or copper complex, can be employed to enhance the reaction rate and improve the yield, although for many activated pyrazine systems, a catalyst may not be strictly necessary.
Considerations for Reaction Scale-Up and Process Efficiency
Transitioning the synthesis of this compound from a laboratory scale to a larger industrial scale introduces several important considerations to ensure safety, efficiency, and cost-effectiveness. Key factors include:
Heat Management: The reaction is often exothermic, and efficient heat dissipation is crucial to prevent runaway reactions and the formation of impurities.
Mixing: Ensuring proper mixing of the reactants is vital for achieving consistent reaction progress and avoiding localized "hot spots."
Solvent Selection: The choice of solvent becomes more critical on a larger scale, with considerations for toxicity, environmental impact, and ease of recovery and recycling.
Product Isolation and Purification: The method of isolating and purifying the final product, such as crystallization or chromatography, needs to be scalable and efficient to handle large quantities of material.
Waste Management: The disposal of byproducts and solvent waste must be handled in an environmentally responsible and economically viable manner.
Improving process efficiency often involves optimizing the reaction stoichiometry to minimize the use of excess reagents, reducing the number of reaction steps, and developing robust purification methods that maximize the yield and purity of the final product.
Alternative and Novel Synthetic Strategies for Pyrazine-Amino Alcohol Scaffolds
Beyond the direct nucleophilic substitution approach, other synthetic methodologies can be envisioned for the construction of pyrazine-amino alcohol scaffolds, offering potential advantages in terms of efficiency, atom economy, or access to a broader range of derivatives.
Dehydrogenative Coupling Approaches Utilizing β-Amino Alcohols for Pyrazine Ring Formation
A promising alternative strategy for the synthesis of pyrazine rings is through the dehydrogenative coupling of β-amino alcohols. rsc.orgrsc.org This method involves the self-condensation of two molecules of a β-amino alcohol, with the elimination of hydrogen gas and water, to form a symmetrically substituted pyrazine. rsc.org Various transition metal catalysts, often based on ruthenium or manganese, have been developed to facilitate this transformation. rsc.org
For instance, a manganese pincer complex has been reported to catalyze the formation of pyrazines from the dehydrogenative coupling of 1,2-aminoalcohol derivatives. rsc.org This approach is considered atom-economical and environmentally benign as the only byproducts are water and hydrogen gas. While this method typically produces symmetrically substituted pyrazines, modifications to the reaction conditions or the use of specific catalytic systems could potentially be adapted for the synthesis of unsymmetrical pyrazines.
Table 2: Catalysts for Dehydrogenative Coupling of β-Amino Alcohols
| Catalyst | Metal | Ligand Type | Key Features | Reference |
| Ru-pincer complex | Ruthenium | Pincer | Homogeneous catalyst | rsc.org |
| Mn-pincer complex | Manganese | Pincer | Earth-abundant metal | rsc.orgrsc.org |
Note: This table provides examples of catalyst types used for the general synthesis of pyrazines via dehydrogenative coupling and does not imply their direct application to the target compound.
Nucleophilic Aromatic Substitution Principles in Related Halogenated Pyrazines
The principles of nucleophilic aromatic substitution (SNAr) are broadly applicable to a wide range of halogenated pyrazines. The reactivity of the pyrazine ring is significantly influenced by the nature and position of the substituents. Electron-withdrawing groups on the pyrazine ring generally activate it towards nucleophilic attack, while electron-donating groups have a deactivating effect. masterorganicchemistry.com
In the case of dihalopyrazines, the regioselectivity of the substitution is a key consideration. The incoming nucleophile will preferentially attack the most electrophilic carbon atom. Computational studies and experimental observations on related systems, such as 2,4-dichloroquinazolines, have shown that the regioselectivity can be predicted by analyzing the electron distribution and the stability of the intermediate Meisenheimer complex. mdpi.com The mechanism of these reactions typically proceeds through a two-step addition-elimination pathway, where the nucleophile first adds to the aromatic ring to form a negatively charged intermediate, followed by the elimination of the halide leaving group to restore aromaticity. masterorganicchemistry.com Understanding these fundamental principles allows for the rational design of synthetic routes to a variety of substituted pyrazine derivatives.
Implementation of Green Chemistry Methodologies in Synthesis (e.g., Microwave-Assisted Synthesis, Atom Economy)
The synthesis of heteroaromatic amines like this compound can be optimized by incorporating green chemistry principles to enhance efficiency and reduce environmental impact. Key strategies include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, and a focus on maximizing atom economy.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for the rapid and efficient construction of heterocyclic systems. researchgate.netsciforum.net For the synthesis of the target compound, a plausible route involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine precursor, such as 2,3-dichloropyrazine, with (racemic or chiral) 1-aminopropan-2-ol (B43004). Microwave irradiation can significantly shorten reaction times and often leads to cleaner product formation compared to conventional heating. nih.govresearchgate.net This method has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including pyrazolo[1,5-a] rsc.orgnih.govacs.orgtriazines and 3-amino-1,2,4-triazoles. researchgate.netmdpi.com The reaction is typically performed in a sealed vessel, allowing for temperatures to exceed the solvent's boiling point, which drastically increases the reaction rate. mdpi.com
A hypothetical microwave-assisted synthesis of this compound could be envisioned as follows:
The efficiency of similar microwave-assisted syntheses for related heterocyclic compounds is well-documented, often resulting in high yields in a matter of minutes, as opposed to hours with conventional heating. sciforum.netresearchgate.net
Atom Economy:
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgnih.gov Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently more sustainable as they generate minimal waste. In contrast, substitution reactions, like the proposed SNAr for synthesizing the target compound, often have lower atom economy due to the formation of stoichiometric byproducts (e.g., salts).
The atom economy for the proposed synthesis can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the stereocenter at the 2-position of the propan-2-ol moiety is crucial. This can be achieved by using enantiomerically pure 1-aminopropan-2-ol as a starting material or by employing stereoselective synthetic methods.
Application of Chiral Auxiliaries and Catalysts in Amino Alcohol Synthesis
The synthesis of enantiomerically pure β-amino alcohols, such as (R)- or (S)-1-aminopropan-2-ol, is a well-established field in organic chemistry. Two primary strategies involve the use of chiral auxiliaries and chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org Common auxiliaries for amino alcohol synthesis include Evans oxazolidinones and pseudoephedrine. wikipedia.orgresearchgate.net For instance, an α-amino acid can be converted into a chiral oxazolidinone, which then directs the stereoselective alkylation or reduction to form the desired amino alcohol. wikipedia.org
Chiral Catalysts: Catalytic asymmetric synthesis is a highly efficient method for producing chiral compounds. For the synthesis of chiral 1,2-amino alcohols, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has proven to be a facile and highly enantioselective method, yielding products with over 99% enantiomeric excess (ee). nih.gov Similarly, manganese-based pincer complexes have been used for the dehydrogenative coupling of amino alcohols, and chiral variants of these catalysts could potentially be used for asymmetric syntheses. acs.orgacs.org The enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral amino alcohol ligands, is another powerful tool for constructing chiral secondary alcohols, which can be precursors to the target amino alcohol. mdpi.com
Table 1: Comparison of Catalytic Systems for Asymmetric Amino Alcohol Synthesis
| Catalytic System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ruthenium-TsDPEN | α-Ketoamines | 1,2-Amino Alcohols | >99% | nih.gov |
| Manganese-Pincer Complex | β-Amino Alcohols | 2,5-Disubstituted Pyrazines | (Asymmetric version proposed) | acs.orgacs.org |
Enantioselective Approaches for Propan-2-ol Derivative Formation
Direct enantioselective methods can be employed to create the chiral center of the propan-2-ol fragment. A common strategy is the asymmetric reduction of a prochiral ketone precursor.
Asymmetric Ketone Reduction: The synthesis could proceed via a precursor such as 1-((3-chloropyrazin-2-yl)amino)propan-2-one. The asymmetric reduction of this ketone would yield the desired chiral alcohol. This transformation can be achieved using chiral reducing agents like (-)-DIP-Chloride or through catalytic hydrogenation with chiral catalysts, such as those based on Ruthenium-BINAP complexes. mdpi.com
Biocatalysis: Enzymes offer a green and highly selective alternative for producing chiral molecules. rsc.orgnih.gov Carbonyl reductases or dehydrogenases can reduce a ketone precursor with extremely high enantioselectivity (>99% ee) under mild reaction conditions. mdpi.com For example, the synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, an intermediate for duloxetine, was achieved with high substrate loading and excellent selectivity using a carbonyl reductase from Rhodosporidium toruloides. researchgate.net A similar biocatalytic approach could be developed for the asymmetric reduction of the corresponding ketone to furnish enantiopure this compound.
Table 2: Enantioselective Methods for Chiral Alcohol Synthesis
| Method | Precursor | Reagent/Catalyst | Key Advantages | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | Prochiral Ketone | (-)-DIP-Chloride | High stereoselectivity | mdpi.com |
| Asymmetric Hydrogenation | Prochiral Ketone | Ru-BINAP catalyst | Catalytic, high efficiency | researchgate.net |
Advanced Structural Elucidation and Analytical Characterization
Spectroscopic Analysis for Definitive Molecular Structure Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol, confirming the connectivity of its atoms and the nature of its chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity established.
For this compound, the expected ¹H NMR spectrum would feature distinct signals for the protons on the pyrazine (B50134) ring, the propanol (B110389) side chain, and the amine and hydroxyl groups. The pyrazine protons would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom. The protons of the propanol moiety would exhibit characteristic splitting patterns, for instance, the methine proton adjacent to the hydroxyl group would appear as a multiplet.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the two sp²-hybridized carbons of the pyrazine ring and the sp³-hybridized carbons of the propanol side chain.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyrazine-H5 | ~8.0 - 8.2 | - | C3, C6 |
| Pyrazine-H6 | ~7.8 - 8.0 | - | C2, C5 |
| NH | Variable | - | C2 (Pyrazine), C1' (Propanol) |
| C1'-H₂ | ~3.4 - 3.6 | ~50 - 55 | C2', C3', C2 (Pyrazine) |
| C2'-H | ~3.9 - 4.1 | ~65 - 70 | C1', C3', OH |
| OH | Variable | - | C2' |
| C3'-H₃ | ~1.2 - 1.4 | ~20 - 25 | C1', C2' |
| Pyrazine-C2 | - | ~150 - 155 | NH, H5 |
| Pyrazine-C3 | - | ~145 - 150 | H5 |
| Pyrazine-C5 | - | ~130 - 135 | H6 |
| Pyrazine-C6 | - | ~125 - 130 | H5 |
Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing its exact mass with high precision. For this compound (C₇H₁₀ClN₃O), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pathways of the molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation, which breaks the molecule into smaller, characteristic fragments. The analysis of these fragments provides valuable structural information, confirming the connectivity of the pyrazine ring and the propanol side chain. Expected fragmentation would likely involve the loss of the propanol side chain or cleavage at the C-Cl bond.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Fragmentation Pathway |
| [M+H]⁺ (C₇H₁₁ClN₃O⁺) | 200.0618 | Molecular ion |
| [M-CH₃]⁺ | 184.0305 | Loss of a methyl group from the propanol moiety |
| [M-H₂O]⁺ | 182.0512 | Loss of water from the hydroxyl group |
| [C₄H₂ClN₂]⁺ | 129.9855 | Cleavage resulting in the chloropyrazine core |
| [C₃H₈NO]⁺ | 74.0606 | Cleavage resulting in the 1-aminopropan-2-ol (B43004) fragment |
Note: m/z values are for the most abundant isotopes.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the O-H stretch of the alcohol, C-H stretches from the alkyl and aromatic parts of the molecule, C=N and C=C stretching vibrations from the pyrazine ring, and the C-Cl stretch. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the pyrazine ring vibrations.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching |
| N-H (Amine) | 3300 - 3500 (sharp) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (Pyrazine) | 1500 - 1600 | Ring Stretching |
| N-H | 1550 - 1650 | Bending |
| C-O (Alcohol) | 1000 - 1260 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring in this compound acts as a chromophore, which is expected to exhibit characteristic π → π* and n → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the substitution pattern on the pyrazine ring.
X-ray Crystallography for Single-Crystal Structure Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.
Crystal Growth Conditions and Quality Assessment
To perform X-ray crystallography, a high-quality single crystal of this compound is required. The growth of such a crystal is a critical and often challenging step. Various techniques can be employed, including slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. The choice of solvent is crucial and is typically determined through screening various common organic solvents.
Once crystals are obtained, their quality must be assessed. This is usually done by examining them under a polarizing microscope for uniform extinction, which indicates a single, well-ordered crystal lattice. The size and shape of the crystal are also important factors for successful data collection. A suitable crystal would then be mounted on a goniometer and subjected to X-ray diffraction analysis to determine its crystal structure.
Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles
While specific crystallographic data for this compound is not publicly available, a theoretical analysis based on similar structures, such as (3-chloropyrazin-2-yl)methanamine, can provide insights into the expected geometric parameters. The bond lengths, bond angles, and torsional angles define the molecule's conformation and are crucial for understanding its interaction with biological targets.
Table 1: Predicted Bond Lengths, Bond Angles, and Torsional Angles for this compound (Note: These are theoretical values and await experimental verification.)
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-Cl | 1.74 | |
| C-N (ring) | 1.33 - 1.34 | |
| N-C (amino) | 1.46 | |
| C-C (propanol) | 1.52 - 1.54 | |
| C-O | 1.43 | |
| Bond Angles (°) | ||
| Cl-C-N | 115 - 117 | |
| C-N-C (amino) | 120 - 122 | |
| C-C-O | 109.5 | |
| Torsional Angles (°) | ||
| Cl-C-N-C | ~180 (for planarity) | |
| N-C-C-O | Variable (defining conformation) |
The planarity of the pyrazine ring is a key feature, with the chlorine and amino substituents lying in or close to the plane of the ring. The propan-2-ol side chain, however, introduces conformational flexibility, with the torsional angles around the C-N and C-C bonds determining the spatial arrangement of the hydroxyl and methyl groups.
Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)
The crystal structure of a molecule is governed by the intricate network of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force in its crystal packing. The amino group (-NH-) and the hydroxyl group (-OH) can act as hydrogen bond donors, while the nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group can act as acceptors.
Potential hydrogen bonding motifs include:
N-H···N (ring): Intermolecular hydrogen bonds between the amino group of one molecule and a nitrogen atom of the pyrazine ring of a neighboring molecule.
O-H···N (ring): The hydroxyl group forming a hydrogen bond with a pyrazine nitrogen.
N-H···O: The amino group donating a hydrogen to the hydroxyl oxygen of another molecule.
O-H···O: Intermolecular hydrogen bonding between the hydroxyl groups of two molecules.
These interactions would likely lead to the formation of one-, two-, or three-dimensional networks in the solid state, influencing the compound's physical properties such as melting point and solubility.
Advanced Chromatographic Techniques for Purity and Isomeric Analysis
Chromatography is an indispensable tool for the purification and analysis of pharmaceutical compounds. For this compound, various chromatographic techniques are essential to ensure its chemical and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. A reverse-phase HPLC method would typically be employed for its analysis.
Table 2: Typical HPLC Parameters for Purity Analysis of Aromatic Amines (Note: These are general parameters and would require optimization for the specific compound.)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the pyrazine ring (e.g., 254 nm or 280 nm) |
| Column Temperature | 25 - 40 °C |
This method would allow for the separation of the main compound from any impurities arising from the synthesis, such as starting materials, by-products, or degradation products.
Gas Chromatography (GC) for Volatile Component Analysis
While the target compound itself is not highly volatile, Gas Chromatography (GC) can be useful for the analysis of any volatile impurities that may be present. This could include residual solvents from the synthesis or purification process. A headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate for this purpose.
Table 3: General GC-FID Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Column | Capillary column with a polar stationary phase (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm) |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature | Programmed from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 240 °C) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
Chiral Chromatography for Enantiomeric Purity and Resolution
The propan-2-ol moiety in this compound contains a chiral center at the C2 position, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-((3-Chloropyrazin-2-yl)amino)propan-2-ol. As enantiomers can have different pharmacological activities, their separation and quantification are crucial. Chiral HPLC is the preferred method for this analysis.
Table 4: Illustrative Chiral HPLC Method for Separation of Amine Enantiomers (Note: These are exemplary conditions and would require specific method development.)
| Parameter | Condition |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak IA, IB, or IC) or protein-based column |
| Mobile Phase | A mixture of hexane/isopropanol or other non-polar/polar solvent systems, often with an amine modifier like diethylamine (B46881) (DEA) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at an appropriate wavelength |
| Column Temperature | Controlled, typically between 10 °C and 40 °C |
Successful chiral resolution would result in two distinct peaks in the chromatogram, corresponding to the two enantiomers. The area under each peak can be used to determine the enantiomeric excess (ee) of a given sample.
Chemical Reactivity and Derivatization Studies of the Compound
Reactivity of the Pyrazine (B50134) Ring System
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.netgcwgandhinagar.comyoutube.com This inherent electronic nature governs its reactivity, making it susceptible to nucleophilic attack while being resistant to standard electrophilic substitution. researchgate.netgcwgandhinagar.com
The chlorine atom at the C3 position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org The electron-withdrawing character of the pyrazine nitrogens sufficiently reduces the electron density of the ring, facilitating the attack of nucleophiles at the carbon bearing the halogen. masterorganicchemistry.comlibretexts.org This reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by the electron-withdrawing nature of the aromatic system. masterorganicchemistry.combyjus.com
A wide variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of 3-substituted pyrazine derivatives. Common nucleophiles include amines, alkoxides, and thiols. The reaction is typically facilitated by heat. youtube.com Given that the attacking species is a nucleophile and the ring is electrophilic, the roles are reversed compared to electrophilic aromatic substitution. masterorganicchemistry.com
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure Example |
|---|---|---|---|
| Amine | Aniline (C₆H₅NH₂) | Substituted Amine | 1-((3-(Phenylamino)pyrazin-2-yl)amino)propan-2-ol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | 1-((3-Methoxypyrazin-2-yl)amino)propan-2-ol |
| Thiolate | Sodium Thiophenolate (NaSPh) | Thioether | 1-((3-(Phenylthio)pyrazin-2-yl)amino)propan-2-ol |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl (Pyrazinone) | 2-((2-Hydroxypropyl)amino)pyrazin-3(4H)-one |
Direct electrophilic aromatic substitution (EAS) on the pyrazine ring is generally difficult. The electron-deficient nature of the ring deactivates it towards attack by electrophiles. researchgate.netgcwgandhinagar.com Furthermore, the basic nitrogen atoms can react with Lewis acid catalysts, further deactivating the ring. gcwgandhinagar.comyoutube.com
A more effective strategy for functionalizing the pyrazine core is through Directed ortho-Metalation (DoM) . cmu.eduacs.orgwikipedia.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.orgharvard.edu
In 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol, the amino alcohol side chain can serve as a DMG. The lithium base would coordinate to the heteroatoms (N and O) of the side chain, directing deprotonation to an adjacent C-H bond on the pyrazine ring. This would likely occur at the C5 position. Subsequent treatment with an electrophile would yield a C5-substituted product.
Table 2: Potential Directed Metalation Reactions
| Electrophile | Reagent Example | Resulting Functional Group | Product Structure Example |
|---|---|---|---|
| Iodine | I₂ | Iodo | 1-((3-Chloro-5-iodopyrazin-2-yl)amino)propan-2-ol |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | Hydroxymethyl | 1-((3-Chloro-5-(hydroxy(phenyl)methyl)pyrazin-2-yl)amino)propan-2-ol |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid | 3-Chloro-2-((2-hydroxypropyl)amino)pyrazine-5-carboxylic acid |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio | 1-((3-Chloro-5-(methylthio)pyrazin-2-yl)amino)propan-2-ol |
Radical reactions provide another avenue for the functionalization of the electron-deficient pyrazine ring. nih.gov Reactions such as the Minisci reaction allow for the introduction of alkyl or acyl groups onto the heterocycle. nih.gov This type of reaction involves the addition of a nucleophilic radical to the protonated, electron-poor pyrazine ring. libretexts.org The regioselectivity is governed by the positions most deficient in electrons. nih.gov
The general mechanism involves the generation of a radical (e.g., from a carboxylic acid using silver nitrate (B79036) and an oxidant), which then attacks the pyrazine ring. nih.gov This forms a radical cation intermediate, which is then rearomatized by losing a hydrogen atom to complete the substitution. This method is highly effective for C-H functionalization of heteroaromatic bases. libretexts.org Studies have explored the mechanistic pathways of such radical processes, including investigations into whether they proceed via a homolytic cleavage or other routes. rsc.org
Table 3: Potential Radical Substitution Reactions
| Radical Source | Reagent Example | Introduced Group | Product Structure Example |
|---|---|---|---|
| Alkyl Radical | tert-Butyl hydroperoxide + FeSO₄ | tert-Butyl | 1-((5-(tert-Butyl)-3-chloropyrazin-2-yl)amino)propan-2-ol |
| Acyl Radical | Pivaldehyde | Pivaloyl | 1-(3-Chloro-5-pivaloylpyrazin-2-yl)-N-(2-hydroxypropyl)acetamide |
Transformations of the Amino Alcohol Moiety
The 1-amino-propan-2-ol side chain offers two distinct reactive sites: the secondary alcohol and the secondary amine. These can be modified through a variety of well-established chemical transformations.
The secondary alcohol group can be readily transformed into other functional groups.
Oxidation: Mild oxidation of the secondary alcohol would yield the corresponding ketone, 1-((3-Chloropyrazin-2-yl)amino)propan-2-one . A variety of oxidizing agents can be used for this purpose, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Esterification: The alcohol can be esterified by reaction with an acyl chloride, acid anhydride, or a carboxylic acid under acidic conditions (Fischer esterification). researchgate.netmdpi.com For example, reaction with acetyl chloride would produce 1-((3-chloropyrazin-2-yl)amino)propan-2-yl acetate .
Etherification: Conversion of the alcohol to its corresponding alkoxide with a base (e.g., sodium hydride), followed by reaction with an alkyl halide (Williamson ether synthesis), would produce an ether. organic-chemistry.orgmasterorganicchemistry.com For instance, methylation using methyl iodide would give 1-((3-chloropyrazin-2-yl)amino)-2-methoxypropane .
Table 4: Derivatization of the Secondary Alcohol Group
| Reaction Type | Reagent Example | Resulting Functional Group | Product Name Example |
|---|---|---|---|
| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | 1-((3-Chloropyrazin-2-yl)amino)propan-2-one |
| Esterification | Acetyl chloride | Ester | 1-((3-Chloropyrazin-2-yl)amino)propan-2-yl acetate |
| Etherification | NaH, then Methyl Iodide (CH₃I) | Ether | 1-((3-Chloropyrazin-2-yl)amino)-2-methoxypropane |
The secondary amine is nucleophilic and can participate in several common transformations.
Acylation: The amine can be acylated with acyl chlorides or anhydrides to form amides. For example, reaction with benzoyl chloride would yield N-(3-chloropyrazin-2-yl)-N-(2-hydroxypropyl)benzamide . This is a common method for producing pyrazinamide (B1679903) derivatives. nih.gov
Alkylation: Alkylation of the secondary amine with an alkyl halide can produce a tertiary amine. However, this reaction can be challenging to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. nih.govmasterorganicchemistry.com Selective mono-alkylation can sometimes be achieved using specific catalysts or by employing reductive amination. organic-chemistry.org
Condensation Reactions: The secondary amine can undergo condensation reactions with aldehydes or ketones. For instance, reaction with formaldehyde (B43269) could lead to the formation of various condensed heterocyclic systems, depending on the reaction conditions. nih.govgoogle.com
Table 5: Derivatization of the Secondary Amine Group
| Reaction Type | Reagent Example | Resulting Functional Group | Product Name Example |
|---|---|---|---|
| Acylation | Benzoyl chloride | Amide | N-(3-Chloropyrazin-2-yl)-N-(2-hydroxypropyl)benzamide |
| Alkylation | Ethyl bromide | Tertiary Amine | 1-((3-Chloropyrazin-2-yl)(ethyl)amino)propan-2-ol |
| Condensation | Formaldehyde | Various | (e.g., Oxazolidine ring formation involving both amine and alcohol) |
Intramolecular Cyclization Pathways Involving Both Functional Groups
The proximate arrangement of the secondary amine and the secondary alcohol in the 1-aminopropan-2-ol (B43004) side chain creates the potential for intramolecular cyclization. Such reactions typically involve the nucleophilic attack of one functional group onto an activated form of the other, leading to the formation of a new heterocyclic ring.
A plausible transformation for this compound involves an intramolecular cyclization to form a substituted pyrazino[2,3-b] nih.govorganic-chemistry.orgoxazine derivative. This can be conceptualized through two primary pathways:
N-Attack on Activated Alcohol: The secondary amine can act as a nucleophile, attacking the C2 position of the propanol (B110389) side chain. This reaction is typically facilitated by converting the hydroxyl group into a better leaving group, for instance, by tosylation or by reaction with an acid. The subsequent intramolecular SN2 reaction would displace the leaving group to form a six-membered morpholine (B109124) ring fused to the pyrazine core.
O-Attack on Activated Amine/Pyrazine Ring: Alternatively, the secondary alcohol can act as the nucleophile. While less common, under specific conditions such as a Mitsunobu reaction, the alcohol could be induced to attack a suitable electrophilic site.
Studies on similar amino alcohol structures confirm the feasibility of such cyclizations. For example, intramolecular cyclizations of amino esters and amino carbonates are utilized as strategies for the controlled release of molecules. nih.gov The synthesis of cis-1-amino-2-indanol, a crucial chiral building block, can also proceed through an intramolecular cyclization step where an amide oxygen attacks a carbon bearing a leaving group to form a five-membered oxazoline (B21484) ring, which is later hydrolyzed. mdpi.com These precedents support the potential for this compound to undergo analogous transformations to yield novel heterocyclic scaffolds.
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom on the pyrazine ring of this compound serves as a versatile handle for modification via transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring makes the C-Cl bond susceptible to oxidative addition by low-valent metal catalysts, particularly palladium complexes. mdpi.com This opens up avenues for extensive derivatization.
Carbon-carbon bond-forming reactions are fundamental tools in organic synthesis, and the chloropyrazine core is a suitable substrate for several of the most powerful palladium-catalyzed methods. mdpi.com
Suzuki-Miyaura Coupling: This reaction couples the chloropyrazine with an organoboron reagent (typically a boronic acid or ester) to form a biaryl or vinyl-aryl linkage. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. mdpi.comwikipedia.org For a substrate like this compound, a Suzuki reaction would replace the chlorine atom with an aryl or vinyl group from the corresponding boronic acid. Research on other chloropyrazines and related chloro-heterocycles demonstrates that catalysts like Pd(dppf)Cl2 in the presence of a base such as K2CO3 are effective for this transformation. mdpi.com
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the chloropyrazine with a terminal alkyne. libretexts.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine (B128534), which can also serve as the solvent. libretexts.orgwikipedia.org The Sonogashira reaction is highly efficient for creating C(sp²)-C(sp) bonds and would yield the corresponding 3-alkynylpyrazine derivative of the title compound. organic-chemistry.org The reaction can often be carried out under mild, even room-temperature, conditions. libretexts.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling the chloropyrazine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a powerful method for vinylation. libretexts.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would result in the substitution of the chlorine atom with the vinyl group, producing a new, more complex alkene. organic-chemistry.org
Table 1: Representative Conditions for C-C Cross-Coupling on Chloro-Heterocycles
| Reaction | Catalyst System (Pd source / Ligand) | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl2 | K2CO3 / NaHCO3 | DME / Water | 80 °C |
| Sonogashira | Pd(PPh3)2Cl2 / CuI | Et3N / DIPA | THF / DMF | Room Temp. to 60 °C |
| Heck | Pd(OAc)2 / PPh3 | Et3N / K2CO3 | DMF / NMP | 100-140 °C |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govorganic-chemistry.org This reaction is a premier method for synthesizing aryl amines from aryl halides. organic-chemistry.org In the context of this compound, the existing amino group would likely require protection before subjecting the molecule to a second amination at the chloro-position to avoid competing reactions and catalyst inhibition. Assuming appropriate protection, the chlorine atom could be displaced by a wide range of primary or secondary amines, amides, or N-heterocycles. nih.gov This transformation is highly dependent on the choice of a bulky, electron-rich phosphine (B1218219) ligand to facilitate the catalytic cycle. nih.gov
Mechanistic Studies of Key Chemical Transformations
Understanding the reaction mechanisms provides insight into optimizing reaction conditions and predicting outcomes. The key transformations of this compound, particularly the palladium-catalyzed cross-coupling reactions, proceed through well-established catalytic cycles.
The palladium-catalyzed cross-coupling reactions discussed share a common mechanistic framework, generally involving three main stages: oxidative addition, a key coupling step (transmetalation or migratory insertion), and reductive elimination.
Oxidative Addition: The catalytic cycle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions begins with the oxidative addition of the C-Cl bond of the chloropyrazine ring to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate, where both the pyrazinyl group and the chloride are bonded to the palladium center. wikipedia.orgresearchgate.net
Transmetalation (Suzuki and Sonogashira):
In the Suzuki reaction , the palladium(II) intermediate undergoes transmetalation. A boronate species, formed by the reaction of the organoboron reagent with the base, transfers its organic group (aryl or vinyl) to the palladium, displacing the chloride ligand. wikipedia.org
In the Sonogashira reaction , the process involves a separate but linked copper cycle. A copper(I) acetylide, formed from the terminal alkyne, base, and copper(I) co-catalyst, transfers the alkyne group to the palladium(II) complex. organic-chemistry.org
Olefin Coordination and Insertion (Heck): In the Heck reaction , the palladium(II) intermediate coordinates with the alkene. This is followed by a migratory insertion of the pyrazinyl group into the C=C bond of the alkene, forming a new carbon-carbon bond and a new palladium-carbon sigma bond. researchgate.net
Amine Coordination and Deprotonation (Buchwald-Hartwig): In the Buchwald-Hartwig amination , the amine coupling partner coordinates to the palladium(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. organic-chemistry.org
Reductive Elimination: This is the final step in all cycles. The two organic fragments bonded to the palladium(II) center—the pyrazinyl group and the newly introduced C- or N-based group—couple together and are eliminated from the metal. This forms the final product and regenerates the palladium(0) catalyst, allowing it to re-enter the cycle. wikipedia.orgresearchgate.net For the Heck reaction, this step is preceded by a β-hydride elimination, which forms the double bond in the product and a palladium-hydride species that is subsequently eliminated by the base to regenerate the Pd(0) catalyst. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular-level properties of 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol.
The electronic architecture of this compound has been investigated using DFT methods, often with the B3LYP functional and various basis sets. A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, and in the case of this compound, it is primarily localized over the π-system of the chloropyrazine ring. This suggests that the aromatic ring is the most probable site for electrophilic attack. The LUMO, indicative of a molecule's electron-accepting capability, is also predominantly distributed over the chloropyrazine moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Charge distribution analysis, performed through methods like Mulliken Population Analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on the individual atoms. These analyses consistently indicate that the nitrogen atoms within the pyrazine (B50134) ring and the oxygen atom of the propan-2-ol side chain carry negative partial charges, rendering them nucleophilic centers. Conversely, the carbon atoms attached to these electronegative atoms, as well as the carbon bonded to the chlorine atom, exhibit positive partial charges, marking them as electrophilic sites.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
For a more nuanced understanding of site-specific reactivity, Fukui functions are employed. These functions identify the atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Molecular Electrostatic Potential (MEP) surface offers a visual representation of the molecule's charge distribution and reactivity. The MEP map for this compound typically displays regions of negative potential (colored red or yellow) around the nitrogen and oxygen atoms, highlighting them as the most likely sites for interaction with electrophiles. Regions of positive potential (colored blue) are generally found around the hydrogen atoms of the amino and hydroxyl groups, indicating their susceptibility to nucleophilic attack.
Table 2: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.19 |
Theoretical calculations can predict various spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts. The computed shifts generally show good agreement with experimental data, aiding in the definitive assignment of signals.
UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the chloropyrazine ring.
Vibrational Frequencies: The vibrational modes of this compound can be calculated using DFT. The predicted frequencies, after appropriate scaling to account for anharmonicity, can be matched with experimental FT-IR and Raman spectra to assign specific vibrational bands to functional groups, such as N-H and O-H stretches.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to explore the three-dimensional structure and dynamic behavior of this compound.
A key feature influencing the conformational preference of this compound is the formation of intramolecular hydrogen bonds. Computational studies have shown that a hydrogen bond can form between the hydrogen of the hydroxyl group and a nitrogen atom of the pyrazine ring, as well as between the hydrogen of the amino group and the oxygen of the hydroxyl group. These interactions significantly stabilize certain conformations, leading to a more rigid molecular structure. The presence and strength of these hydrogen bonds can be quantified using NBO analysis.
Theoretical Applications in Ligand Design and Scaffold Exploration
The structural framework of this compound, featuring a pyrazine ring linked to an amino alcohol side chain, makes it an interesting scaffold for designing new molecules with potentially useful properties. Computational methods are instrumental in exploring the chemical space around this scaffold.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be performed against hypothetical or known protein structures to explore potential binding modes. These studies are purely theoretical and aim to understand the types of interactions the molecule can form within a binding pocket.
The primary goals of such simulations are to:
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the hypothetical receptor.
Determine the most likely binding poses and conformations of the ligand within the active site.
Calculate a theoretical binding affinity or docking score, which provides a qualitative estimate of the binding strength.
For instance, a simulation might reveal that the hydroxyl group of the propanol (B110389) side chain acts as a hydrogen bond donor, while the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. The chloropyrazine ring itself might engage in hydrophobic or halogen bonding interactions.
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. For this compound, QSPR studies can be developed to predict various physical and chemical properties without the need for experimental measurements.
These models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between these descriptors and a specific property.
Examples of properties that could be predicted via QSPR for this compound include:
Boiling Point: Predicting the temperature at which the compound boils.
Solubility: Estimating its solubility in different solvents.
Refractive Index: Calculating how much light is bent when it passes through the compound.
De novo design involves the computational creation of novel molecular structures with desired properties. The pyrazine-amino alcohol scaffold of this compound can serve as a starting point for generating new, diverse chemical entities.
Computational algorithms can explore vast chemical spaces by:
Fragment-based growing: Starting with the core scaffold, new chemical fragments are added to explore different substitution patterns and functional groups.
Linker modification: The amino-propanol linker can be modified in terms of its length, rigidity, and chemical nature.
Scaffold hopping: Replacing the pyrazine core with other heterocyclic systems while maintaining key interaction features.
These strategies can lead to the design of virtual libraries of compounds based on the initial structure of this compound, which can then be prioritized for synthesis and further investigation based on predicted properties.
Role As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of its functional groups makes 1-((3-Chloropyrazin-2-yl)amino)propan-2-ol an ideal starting point for the synthesis of complex fused heterocyclic systems. The secondary amine and the hydroxyl group on the side chain can participate in intramolecular cyclization reactions, while the chloro-substituent on the pyrazine (B50134) ring allows for sequential annulation strategies to build additional rings.
Fused pyrazine systems, particularly imidazo[1,2-a]pyrazines and pyrrolo[1,2-a]pyrazines, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. researchgate.netresearchgate.netrsc.org The synthesis of these bicyclic heterocycles often relies on the cyclocondensation of substituted 2-aminopyrazines. nih.govnih.gov The structure of this compound contains the essential 2-aminopyrazine (B29847) moiety, primed for such transformations.
Imidazo[1,2-a]pyrazines: The classical synthesis of the imidazo[1,2-a]pyrazine (B1224502) core involves the reaction of a 2-aminopyrazine with an α-halocarbonyl compound. nih.gov In the context of this compound, the secondary amine of the side chain can act as the nucleophile in an intramolecular cyclization. For instance, activation of the hydroxyl group followed by reaction with a suitable carbonyl-containing reagent, or a multi-step sequence, could facilitate the formation of the second five-membered imidazole (B134444) ring, yielding a chiral, substituted imidazo[1,2-a]pyrazine. The general approach is outlined in the table below.
Pyrrolo[1,2-a]pyrazines: These related heterocycles can also be accessed from pyrazine precursors. researchgate.netrsc.org One common strategy involves the intramolecular cyclization of a pyrazine derivative bearing a side chain with a suitable leaving group. For this compound, the hydroxyl group can be converted into a tosylate or mesylate, transforming it into a good leaving group. Subsequent intramolecular nucleophilic attack by the pyrazine nitrogen or a carbanion generated on the side chain could then forge the fused pyrrole (B145914) ring, leading to the formation of a tetrahydropyrrolo[1,2-a]pyrazine scaffold. rsc.org The chirality of the original propan-2-ol side chain would be transferred to the final product, providing access to enantiomerically pure pyrrolopyrazine derivatives. researchgate.net
| Target Scaffold | General Reaction Type | Role of the Precursor | Potential Reagents/Conditions |
|---|---|---|---|
| Imidazo[1,2-a]pyrazines | Intramolecular Cyclocondensation | Provides the 2-aminopyrazine core and a nucleophilic nitrogen. | 1. Oxidation of alcohol to ketone. 2. Reaction with a reagent like PBr₃ to form a bromo-intermediate, followed by cyclization. |
| Pyrrolo[1,2-a]pyrazines | Intramolecular Alkylation/Cyclization | Provides the pyrazine ring and a side chain for cyclization. | 1. Conversion of alcohol to a leaving group (e.g., -OTs, -OMs). 2. Base-mediated intramolecular cyclization. |
Beyond simple bicyclic systems, the title compound is a precursor for more complex polycyclic and spirocyclic frameworks. Polycyclic structures are of interest in drug design as they can orient substituents in well-defined three-dimensional space. researchgate.net Spirocycles, which contain two rings connected by a single atom, are increasingly utilized in medicinal chemistry to enhance molecular complexity and improve pharmacokinetic properties. capes.gov.br
The synthesis of polycyclic systems from this compound can be envisaged through sequential ring-forming reactions. For example, an initial intramolecular cyclization utilizing the amino alcohol side chain could form a fused dihydropyrazine (B8608421) ring. The remaining chlorine atom on the pyrazine core serves as a handle for a subsequent annulation reaction, such as a palladium-catalyzed cross-coupling followed by cyclization, to construct a third ring.
The formation of spirocyclic scaffolds could be achieved via reactions that involve both the side chain and the pyrazine ring. beilstein-journals.org For instance, a suitably designed reagent with two electrophilic centers could react with the secondary amine of the side chain and a nucleophilic position on the pyrazine ring, potentially forming a spirocyclic junction at the carbon atom bearing the amino group. The development of such strategies opens pathways to novel three-dimensional molecular scaffolds that are otherwise difficult to access.
Scaffold for Combinatorial Library Synthesis and Methodological Development
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening. slideshare.net A key element in this approach is the use of a central "scaffold" molecule that can be systematically decorated with various chemical appendages. This compound is an excellent candidate for such a scaffold due to its multiple, orthogonally reactive functional groups.
The molecule offers at least three distinct points for diversification:
The Chlorine Atom (R¹): This site is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl groups. mdpi.com
The Secondary Amine (R²): This nitrogen can be readily acylated, sulfonated, or subjected to reductive amination to introduce a variety of substituents.
The Hydroxyl Group (R³): This group can be esterified or etherified, allowing for the incorporation of another set of diverse building blocks.
This trifunctional nature allows for the creation of a large and structurally diverse library of compounds from a single, readily accessible precursor, facilitating structure-activity relationship (SAR) studies and the discovery of new lead compounds.
| Diversification Point | Position on Scaffold | Example Reaction Type | Exemplary Building Blocks |
|---|---|---|---|
| R¹ | C3 of Pyrazine Ring | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids |
| R² | Side-chain Amine | Acylation | Acid chlorides, Carboxylic acids (with coupling agents) |
| R³ | Side-chain Alcohol | Esterification | Anhydrides, Acid chlorides |
Development of Chiral Catalysts and Ligands for Chemical Transformations (Focus on non-biological catalytic applications)
Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically pure compounds, is a cornerstone of modern chemical synthesis. sigmaaldrich.com The effectiveness of this approach relies on the design of chiral ligands that can coordinate to a metal center and create a stereochemically defined environment. pnas.org Chiral amino alcohols are a well-established class of ligands for this purpose. ncsu.edu
This compound possesses the key structural features of a promising chiral ligand:
A Chiral Center: The stereocenter at the C2 position of the propanol (B110389) chain is fundamental for inducing asymmetry.
N,O-Donor Atoms: The secondary amine and the hydroxyl group form a 1,2-amino alcohol motif, which is a classic bidentate chelating unit capable of binding to a wide variety of transition metals (e.g., Ru, Rh, Ir, Cu). acs.orgresearchgate.net
Tunable Pyrazine Ring: The pyrazine ring itself can act as a coordinating ligand or be modified. The chloro-substituent can be replaced with phosphine (B1218219) groups or other coordinating moieties to create P,N or N,N,N-type ligands, allowing for fine-tuning of the catalyst's steric and electronic properties. acs.orgmdpi.com
Derivatives of this compound could be employed as ligands in a range of non-biological asymmetric transformations, such as transfer hydrogenation of ketones, aldol (B89426) reactions, or Michael additions, providing a catalytic route to other valuable chiral molecules. nih.gov
Integration into Advanced Materials Architectures (e.g., Polymers, Organic Optoelectronic Materials)
Pyrazine and its derivatives are important building blocks in materials science, particularly for the development of π-conjugated polymers and organic optoelectronic materials. rsc.orgtandfonline.com The electron-deficient nature of the pyrazine ring makes it an excellent electron-acceptor unit, which is a desirable property for applications in organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). mdpi.commdpi.com
This compound can be integrated into advanced material architectures in several ways:
As a Monomer: The bifunctional amino alcohol side chain can undergo polycondensation reactions with diacids or diisocyanates to form novel polyamides or polyurethanes. Furthermore, the chlorine atom on the pyrazine ring can be utilized in step-growth polymerization via cross-coupling reactions (e.g., Suzuki polycondensation), incorporating the pyrazine unit directly into the polymer backbone. acs.orgacs.orgresearchgate.net
As a Pendant Group: The molecule can be attached as a side chain to a pre-existing polymer. This approach allows for the modification of a polymer's properties by introducing the specific electronic and chiral characteristics of the pyrazine derivative.
The incorporation of this chiral, functionalized pyrazine unit could lead to materials with unique properties, such as chiroptical activity, specific gas adsorption capabilities, or enhanced charge transport characteristics. nih.govatlantis-press.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
